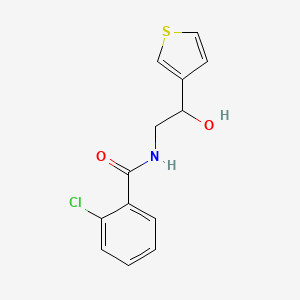

2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c14-11-4-2-1-3-10(11)13(17)15-7-12(16)9-5-6-18-8-9/h1-6,8,12,16H,7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHHHAQYMXJQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2-hydroxyethylthiophene.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-chlorobenzoyl chloride is reacted with 2-hydroxyethylthiophene in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of 2-chloro-N-(2-oxo-2-(thiophen-3-yl)ethyl)benzamide.

Reduction: Formation of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Chlorobenzamide Motifs

Compound 1 : N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide

- Structure : Shares the thiophen-3-yl and benzamide backbone but incorporates a piperazine-ethoxyethyl linker and a 2-chlorophenyl group.

- Synthesis : Synthesized via nucleophilic substitution between N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide and 1-(2-chlorophenyl)piperazine, yielding 48% after purification .

Compound 2 : 2-Chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-Yl) ethyl]benzamide (ZVT)

- Structure : Contains a 2-chlorobenzamide core but replaces the thiophene with a triazole-thioether system.

- Application : Acts as a standard inhibitor for MtPanK (Mycobacterium tuberculosis pantothenate kinase), highlighting the role of chloro-benzamide in enzyme inhibition .

- Key Differences : The triazole-thioether moiety introduces distinct electronic and steric properties compared to the thiophene-hydroxyethyl group .

Analogues with Hydroxyethyl Linkers

Compound 3 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a hydroxyethyl linker but lacks the thiophene and chloro substituents.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .

- Key Differences : The geminal dimethyl group stabilizes the hydroxyethyl chain, contrasting with the thiophene-substituted hydroxyethyl group in the target compound, which may influence hydrogen-bonding capacity .

Chlorobenzamide Derivatives with Heterocyclic Systems

Compound 4 : 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide

- Structure : Combines a 2-chlorobenzamide group with a fused cycloheptathiophene-cyanide system.

Compound 5 : 3-Chloro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide

Hydrogen Bonding and Electronic Effects

- Target Compound : The hydroxyethyl group enables hydrogen bonding, while the chloro substituent withdraws electron density, polarizing the benzamide carbonyl .

- Compound 4: The cyano group on the thiophene enhances dipole interactions, and the chloro-benzamide contributes to π-π stacking .

- Compound 5: Trichloroethyl and cyano groups create a highly electron-deficient system, favoring interactions with nucleophilic residues in enzymes .

Biological Activity

2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a chloro substituent, a hydroxyethyl group, and a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The aim of this article is to provide an in-depth analysis of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 357.9 g/mol. The presence of the thiophene ring and chloro group contributes to its distinctive chemical properties, enhancing its interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with proteins, enhancing binding affinity.

- π–π Interactions : The thiophene ring facilitates π–π stacking interactions with aromatic residues in proteins, which may influence enzyme activity and receptor binding.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. Studies have shown that it inhibits the growth of various cancer cell lines through multiple mechanisms:

- Cell Proliferation Inhibition : It has been observed to inhibit cell proliferation in non-small cell lung cancer (NSCLC) cells, inducing apoptosis at higher concentrations .

- Kinase Inhibition : The compound demonstrates inhibitory effects on several kinases involved in cancer progression, including c-MET and SRC kinases, with inhibition rates exceeding 70% at certain concentrations .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for further investigation in the context of inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of similar benzamide derivatives, providing insights into the potential applications of this compound:

- Study on Benzamide Derivatives : A study demonstrated that benzamide derivatives can modulate the activity of dihydrofolate reductase (DHFR), suggesting that similar compounds may also exhibit multifaceted biological activities .

- Thiohydroxybenzamide Research : Research on thiohydroxybenzamides indicated their antimicrobial properties, highlighting the importance of hydroxyl substitutions in enhancing biological efficacy .

Data Table

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide?

The compound is typically synthesized via a multi-step approach:

- Step 1 : React 2-chlorobenzoyl chloride with 2-amino-2-(thiophen-3-yl)ethanol under Schotten-Baumann conditions. This involves dissolving the amine in a polar solvent (e.g., THF or DCM) and adding the acyl chloride dropwise at 0–5°C, followed by neutralization with a base (e.g., NaHCO₃) to form the benzamide bond .

- Step 2 : Purify the crude product using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and confirm purity via HPLC or TLC .

- Optimization : Reaction yields depend on controlling stoichiometry, temperature, and solvent polarity. Anhydrous conditions are critical to avoid hydrolysis of the acyl chloride .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzamide backbone, hydroxy group (δ ~5.0 ppm, broad), thiophene protons (δ 6.5–7.5 ppm), and stereochemistry of the chiral hydroxyethyl group .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₃H₁₂ClNO₂S) and fragmentation patterns .

- UV-Vis Spectroscopy : Absorbance maxima near 250–280 nm (π→π* transitions in benzamide and thiophene) provide insights into electronic properties .

Q. What are the key structural features influencing its reactivity?

- The 2-chlorobenzamide core participates in hydrogen bonding via the amide group, while the chloro substituent enhances electrophilicity for nucleophilic substitution.

- The thiophene-3-yl group contributes to π-stacking interactions and redox activity.

- The hydroxyethyl chain introduces chirality, enabling stereoselective interactions in biological systems .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Data Collection : Use single crystals grown via slow evaporation (solvent: DCM/methanol). Collect diffraction data with a synchrotron or Cu-Kα source.

- Structure Refinement : Employ SHELXL (for small molecules) to refine atomic coordinates, thermal parameters, and hydrogen bonding networks. The hydroxyethyl group’s stereochemistry and thiophene orientation can be unambiguously determined .

- Case Study : Similar benzamides (e.g., neuroleptic YM-09151-2) showed that substituent positioning on the benzamide core correlates with biological activity .

Q. What strategies address low yields in the synthesis of this compound?

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.

- Solvent Optimization : Replace THF with DMF to stabilize intermediates in polar aprotic media.

- Protection/Deprotection : Temporarily protect the hydroxy group (e.g., as a TBS ether) to prevent side reactions during benzamide formation .

Q. How do structural modifications impact biological activity?

- Case Study : In neuroleptic benzamides, introducing a benzyl group on the terminal nitrogen increased dopamine receptor affinity by 15-fold compared to ethyl substituents. Similarly, chloro substituents at specific positions enhanced metabolic stability .

- Thiophene Substitution : Replacing thiophen-3-yl with furan-2-yl reduced activity in D3 receptor ligands, highlighting the importance of sulfur’s electronic effects .

Q. What computational methods predict interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). The hydroxyethyl and thiophene groups often anchor the compound in hydrophobic pockets .

- QSAR Analysis : Correlate Hammett constants (σ) of substituents with IC₅₀ values to design derivatives with optimized potency .

Contradictions and Limitations

- Stereochemical Purity : Racemization at the hydroxyethyl group during synthesis may require chiral HPLC for resolution, which is not explicitly addressed in current literature .

- Biological Data Gaps : While structural analogs show antineoplastic and neuroleptic activity, direct studies on this compound’s mechanisms are sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.